Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate
Description
Properties
Molecular Formula |
C13H11ClN2O4S |
|---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
benzyl N-(6-chlorosulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-7-6-11(8-15-12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
LTUPLJFJPDROQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves a nucleophilic substitution reaction between benzyl carbamate and 6-(chlorosulfonyl)pyridine under controlled conditions. The chlorosulfonylpyridine intermediate is prepared or sourced, then reacted with benzyl carbamate to form the target compound.
$$
\text{Benzyl carbamate} + \text{6-(chlorosulfonyl)pyridine} \xrightarrow[\text{solvent}]{\text{base, temp}} \text{this compound}
$$
Detailed Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN) | Anhydrous solvents preferred to avoid hydrolysis |
| Temperature | 0°C to room temperature (20–25°C) | Lower temperatures prevent decomposition |
| Base | Triethylamine (Et₃N) or similar organic base | Neutralizes HCl formed during reaction |
| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC for completion |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | Prevents moisture and oxidation |
| Purification | Column chromatography or recrystallization | Ensures high purity |
Synthetic Route Steps
Preparation of 6-(chlorosulfonyl)pyridine:
- Typically synthesized by chlorosulfonation of 3-hydroxypyridine or pyridine derivatives with chlorosulfonic acid under controlled temperature to introduce the -SO₂Cl group at the 6-position.
- Purification involves quenching and extraction to isolate the chlorosulfonylpyridine intermediate.
Coupling with Benzyl Carbamate:
- Benzyl carbamate is dissolved in dry dichloromethane or acetonitrile.
- The chlorosulfonylpyridine intermediate is added dropwise under cooling (0°C) with triethylamine to trap HCl formed.
- The mixture is stirred at room temperature until reaction completion, monitored by chromatographic methods.
-
- The reaction mixture is washed with aqueous solutions to remove inorganic salts.
- Organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by silica gel chromatography or recrystallization.
Comparative Data Table of Preparation Parameters for Pyridinyl Chlorosulfonyl Carbamates
Research Findings and Optimization Insights
- Solvent Choice: Dichloromethane is favored due to its inertness and ability to dissolve both reactants; acetonitrile is an alternative offering higher polarity for better solubility of polar intermediates.
- Base Selection: Triethylamine is standard to neutralize HCl; other organic bases like pyridine or DIPEA can be used but may affect reaction rates or purification.
- Temperature Control: Maintaining low temperature during addition minimizes side reactions such as hydrolysis of the chlorosulfonyl group.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to track conversion and prevent overreaction.
- Purity Considerations: Due to the reactive chlorosulfonyl group, careful handling and purification are critical to avoid decomposition or polymerization.
Notes on Industrial Scale-Up
- Industrial synthesis follows the laboratory protocol with emphasis on reactor design to control temperature and mixing.
- Use of continuous flow reactors can improve safety and reproducibility due to the hazardous nature of chlorosulfonyl reagents.
- Optimization of stoichiometry and reagent purity is crucial to maximize yield and minimize impurities.
- Safety protocols must address the corrosive and reactive nature of chlorosulfonyl compounds.
Summary Table of Key Chemical and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C₁₃H₁₁ClN₂O₄S |
| Molecular Weight | 326.76 g/mol |
| IUPAC Name | This compound (inferred) |
| Functional Groups | Benzyl carbamate, chlorosulfonyl, pyridine ring |
| Solubility | Soluble in dichloromethane, acetonitrile |
| Stability | Sensitive to moisture, decomposes on hydrolysis |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of N-substituted carbamates or sulfonamides.
Reduction: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate is a synthetic compound with a molecular weight of approximately 326.76 g/mol. It has a benzyl group, a chlorosulfonyl moiety, and a pyridine ring. It is used in medicinal chemistry for developing enzyme inhibitors and bioactive agents. The chlorosulfonyl group's reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity.
Potential Applications
- Medicinal Chemistry this compound may serve as a lead compound for developing new drugs, particularly those targeting enzyme inhibition.
- Enzyme Inhibition Studies show that this compound can effectively inhibit certain enzymes involved in metabolic pathways. Its reactivity allows it to form stable complexes with target proteins, leading to altered enzymatic activity. Further research could elucidate its mechanism of action and enhance its application in drug design.
- Cosmetics Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation . Besides, other cosmetically active nutrients, dermal permeation enhancers, have also been loaded into nanoparticles to improve their bioactivities on the skin .
- Derivatives Other derivatives (lansoprazole, pantoprazole, rabeprazole) were obtained in 75–87% yield and 83–98% ee .
Mechanism of Action
The mechanism of action of Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or modulate the activity of enzymes, leading to changes in cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate (CAS 2090263-33-3)
This positional isomer differs in the placement of the chlorosulfonyl group (5-position vs. 6-position on the pyridine ring). The meta vs. For example, sulfonation at the 6-position may enhance electrophilicity due to proximity to the electron-withdrawing pyridine nitrogen. Molecular weight is 326.76, and the compound is listed as temporarily out of stock, indicating industrial demand .
Benzyl N-(4-pyridyl)carbamate
This analog lacks the chlorosulfonyl group but shares the benzyl carbamate-pyridine backbone. Its crystal structure reveals intermolecular N–H⋯N hydrogen bonds and C–O⋯O–C interactions, contributing to stability in solid-state applications. Synthesized from 4-aminopyridine, it serves as a model for understanding carbamate-pyridine interactions .
Benzyl (3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl)carbamate (CAS 1220910-89-3)
This compound substitutes the chlorosulfonyl group with a fluorophenyl-tetrazole system. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability in drug design.
Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2034387-71-6)
This derivative incorporates a furan ring and an amide linkage. The absence of sulfonyl groups reduces reactivity but increases hydrophobicity (MW 365.4, C₂₀H₁₉N₃O₄).
Comparative Analysis of Key Properties
*Estimated based on structural similarity to CAS 2090263-33-3.
Reactivity and Stability
- Chlorosulfonyl Group Reactivity : The target compound’s -SO₂Cl group is prone to nucleophilic substitution, enabling sulfonamide bond formation. This contrasts with the inert tetrazole ring in CAS 1220910-89-3, which resists hydrolysis .
- Positional Isomerism : The 6-position chlorosulfonyl group (target compound) may exhibit greater acidity at the pyridine nitrogen compared to the 5-position isomer due to inductive effects .
- Thermal Stability : Benzyl carbamates generally decompose at elevated temperatures (~200–300°C), but sulfonyl chlorides may lower thermal stability due to their reactive nature.
Industrial and Research Relevance
- Pharmaceutical Intermediates : The chlorosulfonyl moiety in the target compound is critical for synthesizing sulfonamide drugs, contrasting with the tetrazole derivative’s role in bioactive molecule optimization .
- Agrochemical Potential: Similar to Chlorosulfuron (CAS 76341-69-0), a sulfonylurea herbicide, the target compound’s sulfonyl group could be leveraged in pesticide design .
Biological Activity
Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
This compound features a pyridine ring substituted with a chlorosulfonyl group and a carbamate moiety, which plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against proteases and kinases. The chlorosulfonyl group is known to enhance electrophilicity, allowing for nucleophilic attack by biological nucleophiles such as thiols or amines.
Biological Activity Overview
-
Antimicrobial Activity :
- Several studies have indicated that benzyl carbamates demonstrate antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Research has suggested that compounds containing pyridine rings exhibit cytotoxic effects on cancer cell lines. This compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition :
- The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit serine proteases, which are critical in various physiological processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of serine proteases |
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of various benzyl carbamates revealed that this compound exhibited significant activity against the HeLa cervical cancer cell line. The mechanism was associated with the activation of caspase pathways leading to programmed cell death. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to control compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
